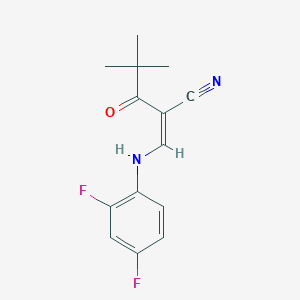

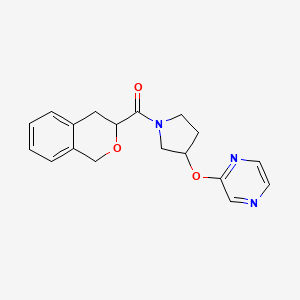

![molecular formula C17H14ClNO3S B2386637 1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797890-64-2](/img/structure/B2386637.png)

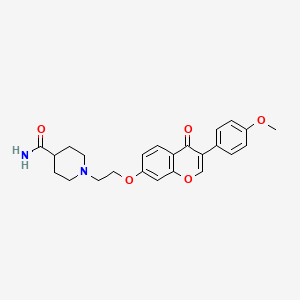

1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-chlorothiophene-2-carbonyl chloride, a related compound, involves the use of 5-chloro-2-thiophenecarboxylic acid as a raw material and thionyl chloride as a chlorinating agent . The reaction is carried out in an inert gas protective atmosphere, with the reaction temperature maintained below 0°C . The method provided by the invention adopts a simple and easily available raw material, has a high yield and high product purity, and avoids further product purification before product use .Physical And Chemical Properties Analysis

The related compound, 5-chlorothiophene-2-carbonyl chloride, is a liquid at room temperature . It has a molecular weight of 181.04 g/mol and its molecular formula is C5H2Cl2OS . It does not have any hydrogen bond donors but has two hydrogen bond acceptors .Applications De Recherche Scientifique

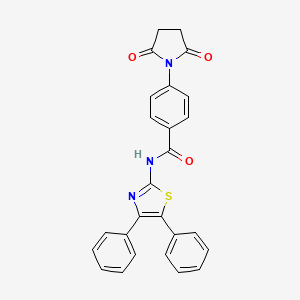

Nonlinear Optical Materials

The compound exhibits nonlinear optical (NLO) properties, making it valuable for applications in optical computing, communication, and telecommunication . Specifically, it has been synthesized as an organic nonlinear optical single crystal. Researchers have characterized its structure using CHN analysis, FTIR, and H1 NMR. Notably, the second harmonic generation efficiency of these crystals is approximately 1.6 times that of urea. Additionally, the third-order nonlinear optical parameters, such as nonlinear refractive index and nonlinear absorption coefficient, have been determined using the Z-scan technique .

Optical Limiting Behavior

Chalcones, including this compound, possess cross-conjugated NLO chromophores. They exhibit good second harmonic generation (SHG) efficiency, transparency, and crystallizability. Moreover, their optical limiting behavior is promising . This property is crucial for protecting optical devices from intense laser pulses, making the compound relevant for applications in laser safety and protection.

Synthesis of Rivaroxaban

The compound serves as an intermediate in the synthesis of rivaroxaban, an oxazolidinone derivative used to treat thromboembolic disorders . Rivaroxaban is an anticoagulant that inhibits factor Xa, playing a vital role in preventing blood clot formation.

Thieno[2,3-b][1,4]thiapezine-5-ones

Another application involves the synthesis of 5-chloro-4-nitrothiophene-2-carboxylic acid, which can be used to create thieno[2,3-b][1,4]thiapezine-5-ones. These heterocyclic compounds have diverse pharmacological activities and are of interest in drug discovery .

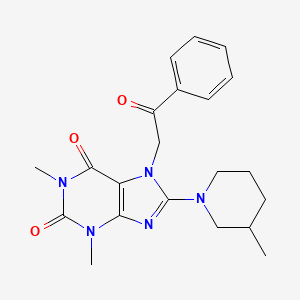

Hydrolysis and Esterification Studies

Researchers have used the compound in studies comparing hydrolysis and esterification methods. Specifically, they separated the hydrolysis product (5-chlorothiophene-2-carboxylic acid, CTCA) and the esterification product (methyl-5-chlorothiophene-2-carboxylate, MCTC) from rivaroxaban and its process-related impurities . Understanding these reactions contributes to drug development and quality control.

Synthesis of 5-Chlorothiophene-2-Carbonyl Chloride

The compound can be further transformed into 5-chlorothiophene-2-carbonyl chloride, which has its own applications. However, the details of these applications would require further investigation .

Safety and Hazards

The related compound, 5-chlorothiophene-2-carbonyl chloride, is considered hazardous. It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Thermal decomposition can lead to the release of irritating gases and vapors .

Propriétés

IUPAC Name |

1'-(5-chlorothiophene-2-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3S/c18-14-7-6-13(23-14)15(20)19-9-3-8-17(10-19)12-5-2-1-4-11(12)16(21)22-17/h1-2,4-7H,3,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOURXNTJPGAEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C1)C(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one | |

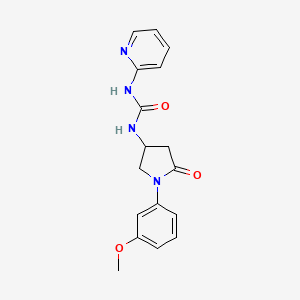

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[diethoxyphosphoryl(pyridin-3-yl)methyl]aniline](/img/structure/B2386556.png)

![8-fluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2386570.png)

![1-[3,3-Bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2386571.png)